molecular formula C52H54F3N9O10 B10823910 N-[4-[[4-[3-[2-[2-[2-[[2-[2-(2,6-dioxopiperidin-3-yl)-1,3-dioxoisoindol-4-yl]oxyacetyl]amino]ethoxy]ethoxy]ethoxy]propyl]piperazin-1-yl]methyl]-3-(trifluoromethyl)phenyl]-3-(2-imidazo[1,2-b]pyridazin-3-ylethynyl)-4-methylbenzamide

N-[4-[[4-[3-[2-[2-[2-[[2-[2-(2,6-dioxopiperidin-3-yl)-1,3-dioxoisoindol-4-yl]oxyacetyl]amino]ethoxy]ethoxy]ethoxy]propyl]piperazin-1-yl]methyl]-3-(trifluoromethyl)phenyl]-3-(2-imidazo[1,2-b]pyridazin-3-ylethynyl)-4-methylbenzamide

Cat. No.: B10823910
M. Wt: 1022.0 g/mol
InChI Key: HKRYQLKHNCVSRZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Chemical Reactions Analysis

SB1-G-187 undergoes various chemical reactions, including:

Common reagents used in these reactions include copper catalysts, azide-containing molecules, and various oxidizing and reducing agents. The major products formed from these reactions are typically modified versions of SB1-G-187 with altered functional groups or additional molecular structures .

Mechanism of Action

SB1-G-187 exerts its effects through the mechanism of targeted protein degradation. It functions as a PROTAC, which means it recruits the cellular machinery responsible for protein degradation to target specific proteins. The compound forms a ternary complex with the target protein and an E3 ubiquitin ligase, leading to the ubiquitination and subsequent degradation of the target protein by the proteasome . This process effectively reduces the levels of the target protein within the cell, allowing researchers to study the effects of its removal .

Properties

Molecular Formula

C52H54F3N9O10

Molecular Weight

1022.0 g/mol

IUPAC Name

N-[4-[[4-[3-[2-[2-[2-[[2-[2-(2,6-dioxopiperidin-3-yl)-1,3-dioxoisoindol-4-yl]oxyacetyl]amino]ethoxy]ethoxy]ethoxy]propyl]piperazin-1-yl]methyl]-3-(trifluoromethyl)phenyl]-3-(2-imidazo[1,2-b]pyridazin-3-ylethynyl)-4-methylbenzamide

InChI

InChI=1S/C52H54F3N9O10/c1-34-8-9-36(29-35(34)11-13-39-31-57-44-7-3-16-58-64(39)44)48(67)59-38-12-10-37(41(30-38)52(53,54)55)32-62-21-19-61(20-22-62)18-4-23-71-25-27-73-28-26-72-24-17-56-46(66)33-74-43-6-2-5-40-47(43)51(70)63(50(40)69)42-14-15-45(65)60-49(42)68/h2-3,5-10,12,16,29-31,42H,4,14-15,17-28,32-33H2,1H3,(H,56,66)(H,59,67)(H,60,65,68)

InChI Key

HKRYQLKHNCVSRZ-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=C(C=C1)C(=O)NC2=CC(=C(C=C2)CN3CCN(CC3)CCCOCCOCCOCCNC(=O)COC4=CC=CC5=C4C(=O)N(C5=O)C6CCC(=O)NC6=O)C(F)(F)F)C#CC7=CN=C8N7N=CC=C8

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.